REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:6]=1[OH:16])([CH3:4])([CH3:3])[CH3:2].[CH3:17][O-:18].[Na+].Cl>Cl([O-])(=O)(=O)=O.C([N+](CC)(CC)CC)C.C(#N)C>[C:12]([C:7]1[CH:8]=[C:9]([CH2:11][CH2:11][C:9]2[CH:8]=[C:7]([C:12]([CH3:14])([CH3:13])[CH3:15])[C:17]([OH:18])=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[CH:10]=2)[CH:10]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]=1[OH:16])([CH3:15])([CH3:14])[CH3:13] |f:1.2,4.5|
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
|
Name
|
sodium methoxide
|
Quantity
|
0.108 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
calomel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
graphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
catalyst
|
Smiles
|
Cl(=O)(=O)(=O)[O-].C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
decreased to 16 milliamperes over the 10-hour electrolysis period
|
Type
|
CUSTOM
|
Details
|
(about 15 hours)
|
Duration
|
15 h
|
Type
|
WASH
|
Details
|
anode was washed with two 50-milliliter portions of chloroform
|
Type
|
CUSTOM
|
Details
|
to remove the precipitate which
|
Type
|
CUSTOM
|
Details
|
had collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform solution was dried over anhydrous magnesium sulfite
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.88 g | |
YIELD: PERCENTYIELD | 88.6% | |
YIELD: CALCULATEDPERCENTYIELD | 442.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |